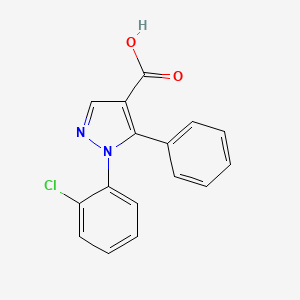
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- (PCP-P) is a compound that is widely used in the field of organic synthesis and has been studied for its potential applications in scientific research. PCP-P is an organic compound that belongs to the group of heterocyclic compounds, which are characterized by the presence of at least two different elements in their ring structure. PCP-P is an important building block in organic synthesis due to its versatile reactivity and its ability to form stable bonds with different functional groups. PCP-P has a wide range of applications in the field of pharmaceuticals, biochemistry, and materials science.
Applications De Recherche Scientifique
Potential in Nonlinear Optics
1H-Pyrazole-4-carboxylic acid derivatives have shown promise in the field of nonlinear optics. For instance, novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity. These compounds, particularly those with carboxylic acid group and ester substituent, exhibited significant nonlinearity and potential for optical limiting applications (Chandrakantha et al., 2013).
Antifungal Activity
Derivatives of 1H-Pyrazole-4-carboxylic acid have been explored for their antifungal properties. A study synthesized 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives and found significant antifungal activity against various fruit and crop disease fungi. These compounds also showed potent inhibitory effects on SDH enzymes, indicating their potential in practical applications for crop protection (Liu et al., 2020).
Structural and Spectral Studies
The structural and spectral properties of 1H-Pyrazole-4-carboxylic acid derivatives are also a subject of research. These studies often involve detailed analysis using techniques like X-ray crystallography, NMR, FT-IR spectroscopy, and theoretical calculations. Such investigations provide insights into the molecular structure and potential applications of these compounds in various fields (Kumarasinghe et al., 2009).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those of 1H-Pyrazole-4-carboxylic acid, are crucial for expanding their applications in various domains. Research in this area includes developing new synthetic routes and methods for obtaining these compounds with high yield and purity (Viveka et al., 2016).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-4-5-9-14(13)19-15(11-6-2-1-3-7-11)12(10-18-19)16(20)21/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXJMEIQENQNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


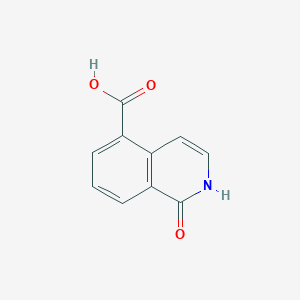
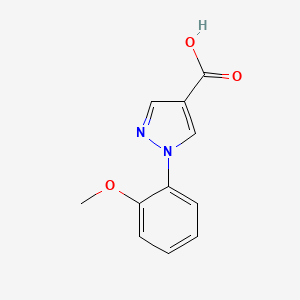
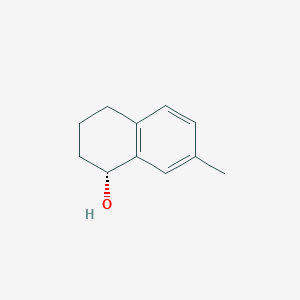
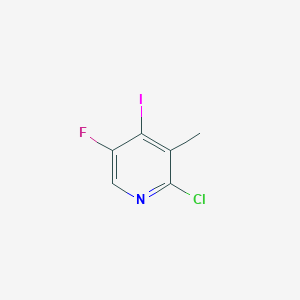
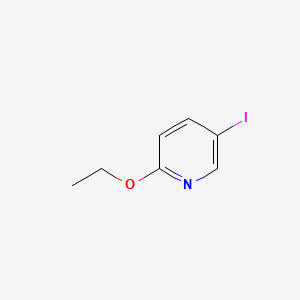
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)
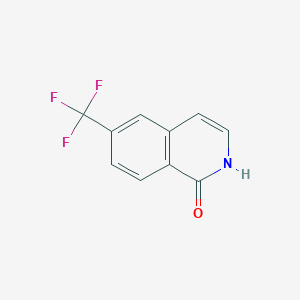
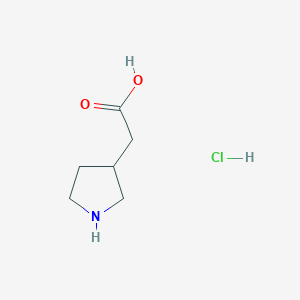

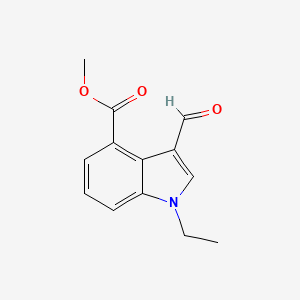
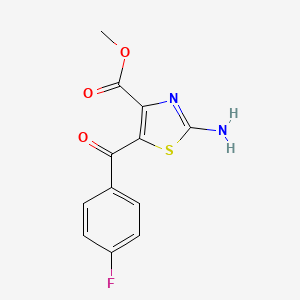
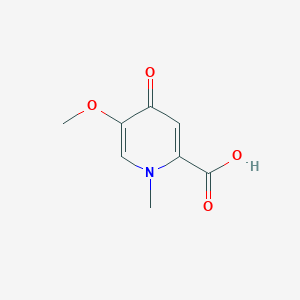

![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)
